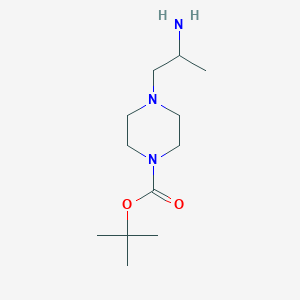

Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Descripción

Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate (CAS: 1017606-58-4) is a piperazine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 2-aminopropyl substituent at the 4-position of the piperazine ring. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes, receptors, or nucleic acids. The tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the 2-aminopropyl side chain provides a primary amine for further functionalization (e.g., conjugation, alkylation, or amidation) .

Propiedades

IUPAC Name |

tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSUIZMGOJGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779927-90-0 | |

| Record name | 1-Boc-4-(2-aminopropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate, also referred to as (S)-tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1779927-90-0

- Molecular Weight : 230.32 g/mol

This compound interacts with various biological targets, primarily through modulation of neurotransmitter systems and potential anti-cancer properties. The following mechanisms have been proposed:

-

Receptor Modulation :

- It may act as a modulator of the serotonin receptor system, influencing mood and anxiety levels.

- Potential interactions with dopamine receptors suggest implications in neuropsychiatric disorders.

- Kinase Inhibition :

- Immune Modulation :

Biological Activity Data

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary of key findings:

Case Studies

- Non-Small Cell Lung Cancer (NSCLC) :

- Tumor Xenograft Model :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

TBAPPC has shown promise as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively. Key applications include:

- Drug Development : TBAPPC can serve as an intermediate in synthesizing drugs targeting neurological disorders, given its potential neuroprotective properties. Research indicates that piperazine derivatives can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease.

- Antidepressant Activity : Similar compounds have been linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting TBAPPC may exhibit antidepressant effects.

Organic Synthesis

TBAPPC is utilized as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be employed to create more complex piperazine derivatives through various reactions such as oxidation, reduction, and substitution. For instance, the compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Polymer Production : The compound may also find applications in the production of polymers and coatings due to its reactive nature and ability to form stable bonds with other materials.

The biological activity of TBAPPC is primarily attributed to its interaction with specific molecular targets within biological systems:

- Neuroprotective Effects : Preliminary studies suggest that TBAPPC derivatives can exert neuroprotective effects by inhibiting oxidative stress markers and amyloid-beta aggregation. This opens avenues for research into treatments for neurodegenerative diseases.

- Antimicrobial Properties : Some studies indicate that TBAPPC may possess antibacterial properties against certain strains of bacteria, although specific data on this compound is limited.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| Piperazine | Piperazine Structure | Used in pharmaceuticals and as a solvent |

| N-tert-butyl-piperazine | N-tert-butyl-piperazine Structure | Intermediate for drug synthesis |

| 4-(2-aminoethyl)piperazine | 4-(2-aminoethyl)piperazine Structure | Bifunctional linker in organic synthesis |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a piperazine derivative similar to TBAPPC. The results demonstrated significant inhibition of amyloid-beta aggregation and reduced oxidative stress markers in neuronal cell cultures. This suggests potential applications for TBAPPC in Alzheimer's disease treatment.

Case Study 2: Antidepressant Activity

Research on related piperazine compounds revealed their ability to modulate serotonin levels in animal models, indicating that TBAPPC might also influence mood regulation through similar mechanisms.

Comparación Con Compuestos Similares

Structural Features and Substituent Analysis

The tert-butyl piperazine-1-carboxylate scaffold is highly modular, with variations in substituents significantly influencing physicochemical properties and biological activity. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Aminoalkyl substituents (e.g., 2- or 3-aminopropyl) enhance solubility and provide reactive handles for bioconjugation, making them valuable in prodrug design .

- Aromatic or heteroaromatic substituents (e.g., quinolinyl, pyridinyl) are associated with target-specific bioactivity (e.g., kinase inhibition, DNA interaction) .

- Electron-withdrawing groups (e.g., nitro, cyano) improve metabolic stability but may reduce solubility .

Stability Considerations :

- Compounds with ester or carbamate groups (e.g., tert-butyl carbamate) are stable under basic conditions but hydrolyze in acidic media (e.g., simulated gastric fluid) .

- Degradation observed in tert-butyl 4-(4-((R)-5-((1H-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate under acidic conditions highlights the sensitivity of oxazolidinone derivatives .

Métodos De Preparación

Detailed Preparation Method

Stepwise Synthesis Approach

A representative preparation method can be outlined as follows:

| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection of Piperazine | Reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in an organic solvent (e.g., dichloromethane) at 0-25 °C | Formation of Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) |

| 2 | Alkylation/Coupling | Reaction of Boc-protected piperazine with (S)-2-bromopropylamine or equivalent under basic conditions (e.g., sodium tert-butoxide) | Introduction of the 2-aminopropyl group at the 4-position of piperazine ring |

| 3 | Purification | Filtration, washing, and drying under reduced pressure | Isolation of tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate with high purity |

This general scheme aligns with the common practices for preparing Boc-protected amines with chiral side chains.

Catalytic Coupling Reaction Variant

A related method, adapted from the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, involves:

- Iodination of an aminopyridine derivative.

- Palladium-catalyzed coupling with Boc-protected piperazine.

- Use of ligands such as Xantphos and palladium catalysts (e.g., Pd2(dba)3).

- Reaction conditions: toluene as solvent, 20-30 °C for ligand-catalyst preparation, then heating to 75-100 °C for coupling.

- Control of oxygen content below 0.5% to prevent catalyst deactivation.

- Yield: approximately 80%.

Although this example is for a related compound, the methodology is relevant for analogous piperazine derivatives, including this compound.

| Parameter | Value/Range |

|---|---|

| Ligand weight ratio | 0.11–0.13 relative to substrate |

| Catalyst weight ratio | 0.08–0.10 relative to substrate |

| Solvent weight ratio | 1.4–1.7 relative to substrate |

| Temperature (ligand prep) | 20–30 °C |

| Stirring time (ligand prep) | 2–4 hours |

| Coupling temperature | 75–100 °C |

| Reaction time (coupling) | 2 hours |

| Oxygen content | <0.5% |

| Yield | ~80% |

Analytical and Purification Considerations

- Decolorization with activated carbon during intermediate purification improves product quality.

- Filtration and washing steps with methanol and water remove impurities.

- Drying under reduced pressure ensures removal of residual solvents.

- These steps are critical to obtain a light yellow solid with high purity suitable for further use.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | Piperazine, Boc2O, (S)-2-bromopropylamine or equivalent |

| Protective Group | tert-Butoxycarbonyl (Boc) |

| Catalysts and Ligands | Pd2(dba)3, Xantphos (for coupling variants) |

| Solvents | Toluene, methanol, dichloromethane |

| Temperature Range | 0–30 °C (protection and ligand prep), 75–100 °C (coupling) |

| Reaction Time | 2–4 hours (ligand prep), 2 hours (coupling) |

| Oxygen Control | <0.5% oxygen atmosphere during coupling |

| Yield | Approximately 80% |

| Purification Methods | Activated carbon decolorization, filtration, washing, drying |

| Product Appearance | Light yellow solid |

Research Findings and Observations

- The use of palladium-catalyzed coupling reactions with carefully controlled oxygen levels significantly improves yield and purity.

- Boc protection is essential to prevent side reactions at the piperazine nitrogen.

- Alkylation with chiral 2-aminopropyl derivatives allows retention of stereochemistry, important for pharmaceutical applications.

- The reaction conditions are mild enough to preserve sensitive functional groups.

- The process is scalable and reproducible, suitable for industrial synthesis.

Additional Notes

- The compound's CAS number is 1017606-58-4, with molecular formula C12H25N3O2 and molecular weight 243.35 g/mol.

- Experimental details and safety information are available from chemical suppliers, though users should consult original research articles and patents for comprehensive protocols.

- No direct preparation methods for this compound were found in public databases; however, analogous methods for structurally related compounds provide a reliable basis for synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.